

Application Note: Spectrophotometric Analysis of Pimobendan in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Pimobendan hydrochloride	
Cat. No.:	B1600891	Get Quote

Audience: Researchers, scientists, and drug development professionals.

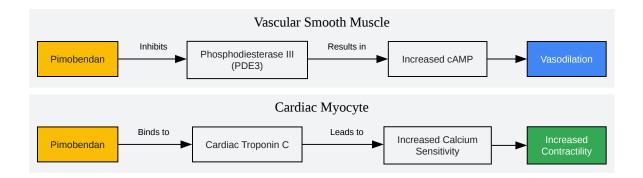
Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, which exhibits both positive inotropic and vasodilatory effects.[1][2] It is primarily used in veterinary medicine for the management of congestive heart failure in dogs resulting from dilated cardiomyopathy or degenerative mitral valve disease.[1] Given its critical therapeutic role, the development of simple, accurate, and cost-effective analytical methods for the quantification of Pimobendan in pharmaceutical dosage forms is essential for routine quality control.[3] This application note details a validated UV-Visible spectrophotometric method for the determination of Pimobendan in its bulk and tablet forms.

Mechanism of Action

Pimobendan's therapeutic effects are mediated through a dual mechanism of action.[4][5] Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the interaction between actin and myosin filaments.[2][6] This leads to an increase in myocardial contractility without a corresponding increase in intracellular calcium concentration or myocardial oxygen demand.[1][2] Secondly, Pimobendan selectively inhibits phosphodiesterase III (PDE3) in cardiac and vascular smooth muscle.[5][6] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and a reduction in both preload and afterload on the heart.[1]





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Figure 1: Dual mechanism of action of Pimobendan.

Experimental Protocol

This protocol outlines a validated UV spectrophotometric method for the quantification of Pimobendan. The method is based on the measurement of absorbance at its wavelength of maximum absorption (λ max).

- 1. Materials and Equipment
- Reference Standard: Pimobendan Working Standard
- Reagents: Methanol (AR Grade)
- Equipment:
 - UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800)
 - 1 cm matched quartz cells
 - Analytical Balance
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes



- Sonicator
- Whatman filter paper
- 2. Preparation of Standard Solutions
- Standard Stock Solution (100 μg/mL):
 - Accurately weigh 5 mg of Pimobendan reference standard.[7]
 - Transfer the powder to a 50 mL volumetric flask.[7]
 - Dissolve in approximately 30 mL of methanol.[7]
 - Sonicate for 5 minutes to ensure complete dissolution.[7]
 - Make up the volume to 50 mL with methanol and mix well.[7]
- Working Standard Solutions for Calibration Curve:
 - From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 1 μg/mL to 7 μg/mL using methanol as the diluent.[7][8]
- 3. Determination of Wavelength of Maximum Absorbance (λmax)
- Take a 6 μg/mL solution of Pimobendan.[7]
- Scan the solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[7]
- The wavelength at which maximum absorbance is observed should be recorded. The reported λmax for Pimobendan in methanol is 328 nm.[7][8]
- 4. Sample Preparation (from Tablets)
- Weigh and finely powder twenty Pimobendan tablets (e.g., Vetmedin®, 5 mg).
- Accurately weigh a quantity of the powder equivalent to 5 mg of Pimobendan and transfer it to a 50 mL volumetric flask.

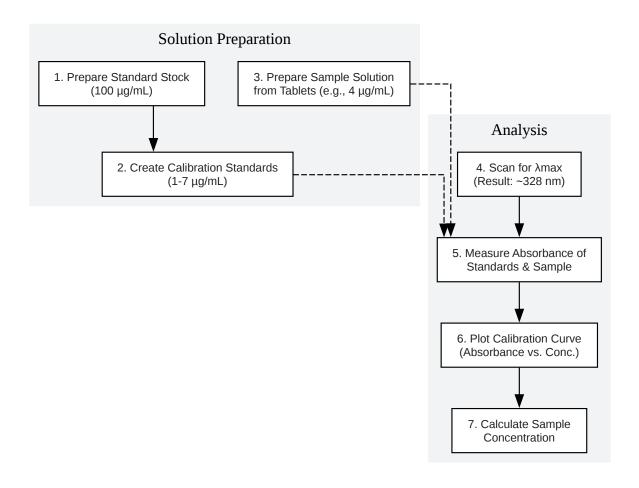
Methodological & Application





- Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 50 mL with methanol.
- Filter the solution through Whatman filter paper. This yields a solution with a nominal concentration of 100 $\mu g/mL$.
- From the filtered solution, accurately transfer 0.4 mL into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 4 μg/mL.[7]
- 5. Quantification
- Measure the absorbance of the final sample solution at 328 nm against a methanol blank.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.
- Determine the concentration of Pimobendan in the sample solution from the calibration curve using the linear regression equation (y = mx + c).
- Calculate the amount of Pimobendan in the tablet formulation.





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Figure 2: Workflow for spectrophotometric analysis.

Method Validation Data

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[7]

Table 1: Method Validation Parameters[7]



Parameter	Result
Wavelength of Max. Absorbance (λmax)	328 nm
Linearity Range	1 - 7 μg/mL
Regression Equation	y = 0.122x + 0.001
Correlation Coefficient (r²)	0.999
Limit of Detection (LOD)	0.097 μg/mL

| Limit of Quantification (LOQ) | $0.296 \mu g/mL$ |

Table 2: Precision Analysis[7]

Concentration (μg/mL)	Intraday Precision (%RSD, n=3)	Interday Precision (%RSD, n=3)
1	1.68	1.60
4	0.42	1.10
7	0.48	0.40

RSD: Relative Standard Deviation

Table 3: Accuracy Study (Recovery)[7]

Spike Level	Amount Taken (µg/mL)	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery ± SD
50%	2	1.5	3.47	99.41 ± 0.0065
100%	2	3.0	4.96	99.34 ± 0.0080
150%	2	4.5	6.52	100.31 ± 0.0075

SD: Standard Deviation



Table 4: Analysis of a Marketed Formulation (Vetmedin®)[7]

Formulation	Labeled Amount	Amount Found	% Recovery ± SD
Formulation	(mg)	(mg)	(n=3)

| Vetmedin® | 5 | 5.03 | 100.4 ± 0.045 |

Conclusion

The UV-Visible spectrophotometric method detailed in this note is simple, rapid, accurate, and precise for the quantification of Pimobendan in pharmaceutical formulations.[7][8] The validation data confirms that the method is reliable and suitable for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques.[7] [9]

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